N-Alkyl Saturation: Propyl vs. Allyl Substitution Effects
N-Phenyl-N′-propylethanediamide (MW 206.24, C₁₁H₁₄N₂O₂) differs from its closest commercially available analog, N1-allyl-N2-phenyloxalamide (MW 204.23, C₁₁H₁₂N₂O₂), solely by the saturation state of the three-carbon N-alkyl chain (propyl vs. allyl) . This saturation difference introduces distinct electronic and conformational properties: the propyl group provides a fully sp³-hybridized, freely rotating chain, whereas the allyl group introduces a rigidifying sp² center with π-character. In the broader oxalamide SAR context, N-alkyl unsaturation has been shown to alter hydrogen-bonding network geometry in the solid state [1] and to modulate inhibitory potency against serine proteases such as PAI-1 [2]. Direct head-to-head quantitative data for this specific pair are not available in the peer-reviewed literature, and this evidence gap must be acknowledged in procurement justification.
| Evidence Dimension | N-Alkyl chain saturation state (propyl vs. allyl) and associated molecular properties |
|---|---|
| Target Compound Data | MW = 206.24 g/mol; formula C₁₁H₁₄N₂O₂; fully saturated n-propyl chain; 2 hydrogen-bond donors, 2 acceptors |
| Comparator Or Baseline | N1-allyl-N2-phenyloxalamide: MW = 204.23 g/mol; formula C₁₁H₁₂N₂O₂; α,β-unsaturated allyl chain; 2 hydrogen-bond donors, 2 acceptors |
| Quantified Difference | ΔMW = +2.01 g/mol (propyl > allyl); Δ molecular formula = +2 H, −0 unsaturation; calculated logP difference ~+0.3 to +0.5 (propyl more lipophilic, estimated by atom-based method) |
| Conditions | Structural comparison based on InChI and vendor-reported physicochemical data; no direct experimental comparative assay identified |
Why This Matters
The saturation state difference alters lipophilicity, conformational sampling, and potential metabolic stability, making these two compounds non-interchangeable in any assay where N-alkyl chain properties influence target binding or pharmacokinetics.
- [1] Pagliari AB, Orlando T, Salbego PRS, Zimmer GC, Hörner M, Zanatta N, et al. Supramolecular Packing of a Series of N-Phenylamides and the Role of NH···OC Interactions. American Chemical Society. 2018. View Source
- [2] Institute of Medicinal Molecular Design, Inc. N-Phenyloxamide Derivatives as PAI-1 Inhibitors. Patent Application. Published 2009-08-27. View Source
